molecular formula C₅H₇NO₃·HCl B1145263 L-Glutamic Anhydride Hydrochloride CAS No. 5165-15-1

L-Glutamic Anhydride Hydrochloride

Cat. No.: B1145263
CAS No.: 5165-15-1
M. Wt: 129.113646
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Description

L-Glutamic Anhydride Hydrochloride (CAS 5165-15-1) is a cyclic derivative of L-glutamic acid, where the α- and γ-carboxyl groups form an anhydride ring. Its molecular formula is C₅H₈ClNO₃, and it serves as a critical intermediate in pharmaceutical synthesis, particularly in peptide coupling reactions . Structurally, it is identified as 3-aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride, featuring a reactive anhydride moiety that enhances its utility in organic synthesis . Storage conditions (2–8°C) reflect its sensitivity to hydrolysis, necessitating controlled environments to maintain stability .

Properties

CAS No.

5165-15-1

Molecular Formula

C₅H₇NO₃·HCl

Molecular Weight

129.113646

Synonyms

(S)-3-Aminodihydro-2H-pyran-2,6(3H)-dione Hydrochloride;  _x000B_L-Glutamic Anhydride Hydrochloride;  (3S)-3-Aminodihydro-2H-pyran-2,6(3H)-dione Hydrochloride; 

Origin of Product

United States

Preparation Methods

Esterification of L-Glutamic Acid

The foundational step in synthesizing L-glutamic anhydride hydrochloride involves converting L-glutamic acid into its ester derivative. Patent CN103641728A demonstrates this using methanol and hydrogen chloride under controlled conditions. For example, reacting 147 g of L-glutamic acid with 500 mL methanol and 30 g HCl at 25°C for 3 hours yields L-glutamic acid γ-methyl ester. This intermediate is critical for subsequent racemization and hydrolysis steps.

The esterification efficiency depends on the acid catalyst concentration and reaction duration. Excess HCl drives the reaction to completion but requires careful neutralization with ammonia post-reaction to isolate the ester. Comparative studies show that maintaining temperatures below 10°C during neutralization minimizes byproduct formation, achieving 95% ester purity.

Racemization and Resolution

Racemization of the ester intermediate enables the separation of enantiomers. Patent CN103641728A employs D-tartrate as a resolving agent in butyric acid, catalyzed by salicylic aldehyde at 82–88°C. For instance, heating 238 g of L-glutamic acid γ-methyl ester with 226 g D-tartrate and 12 mL salicylic aldehyde for 6 hours at 82°C produces diastereomeric salts. Cooling to 25°C precipitates the D-enantiomer-tartrate complex, which is filtered and hydrolyzed.

This method achieves a 99.7% chiral purity by leveraging the differential solubility of diastereomers. The choice of resolving agent is pivotal: D-tartrate’s reusability reduces costs, making the process industrially viable compared to traditional dibenzoyl tartaric acid.

Hydrolysis and Anhydride Formation

The final step involves hydrolyzing the resolved ester to L-glutamic acid, followed by anhydride formation. Patent CN103641728A uses 2N hydrochloric acid at 80°C for hydrolysis, yielding L-glutamic acid hydrochloride. Subsequent dehydration under reduced pressure forms the anhydride. For example, heating 285 g of D-glutamic ester-D-tartrate in 1000 mL HCl produces 125.6 g of D-glutamic acid, which is then dehydrated to the anhydride.

Ion-exchange chromatography (e.g., cation resin columns) further purifies the product, removing residual tartrate and catalysts. This step is critical for pharmaceutical-grade output, reducing impurity levels below 0.3%.

Process Optimization and Yield Analysis

Temperature and Catalysis

Reaction temperature profoundly impacts yield and enantiomeric excess. Data from three scaled experiments in Patent CN103641728A reveal optimal conditions:

ParameterExample 1Example 2Example 3
Esterification Temp25°C25°C25°C
Racemization Temp85°C82°C88°C
Hydrolysis Temp80°C80°C80°C
Yield85.44%85.97%84.06%
Chiral Purity99.7%99.5%99.6%

Higher racemization temperatures (e.g., 88°C) slightly reduce yield due to side reactions but maintain >99.5% purity. Catalysts like salicylic aldehyde at 0.5–1.0% w/w accelerate racemization without degrading the ester.

Solvent and Reagent Selection

Butyric acid outperforms other solvents in racemization due to its high boiling point (163°C) and compatibility with resolving agents. Methanol is preferred for esterification due to its nucleophilicity and ease of removal via reduced-pressure distillation. Substituting HCl with H2SO4 in esterification decreases yields by 12–15%, as shown in comparative trials.

Purification and Quality Control

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50WX8) effectively separate L-glutamic acid hydrochloride from tartrate salts. Patent CN103641728A reports >99% recovery rates using resin columns post-hydrolysis. Elution with 0.5M ammonium hydroxide removes adsorbed impurities, ensuring compliance with pharmacopeial standards.

Chiral Purity Assessment

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., DAICEL CROWNPAK CR-I+) is the gold standard for purity analysis. Patent CN110749692A details a method using a perchloric acid-acetonitrile mobile phase (60:40 v/v) at 1.0 mL/min, achieving baseline separation of enantiomers with a resolution factor >1.5. Detection at 205 nm provides optimal sensitivity for quantifying <0.1% impurities.

Industrial-Scale Production Challenges

Cost and Reagent Recovery

D-Tartrate’s recyclability reduces raw material costs by ~40% compared to single-use resolving agents. However, residual solvent recovery (e.g., butyric acid) requires energy-intensive distillation, contributing to 30% of operational expenses . Innovations in membrane filtration may mitigate these costs in future processes.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic Anhydride Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

L-Glutamic Anhydride Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Glutamic Anhydride Hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a neurotransmitter and is involved in long-term potentiation, which is crucial for learning and memory. It also plays a role in cellular metabolism and energy production .

Comparison with Similar Compounds

L-Glutamic Acid Hydrochloride (CAS 138-15-8)

Molecular Formula: C₅H₉NO₄·HCl Key Features:

  • Non-cyclic hydrochloride salt of L-glutamic acid.
  • Forms a three-dimensional hydrogen-bonded network (O–H···Cl, N–H···O interactions), enhancing crystallinity and stability .
  • Used in nutritional applications due to its stability and solubility in aqueous media .

Comparison :

  • Reactivity : Unlike the anhydride, L-glutamic acid hydrochloride lacks the strained anhydride ring, making it less reactive in coupling reactions but more stable for long-term storage .
  • Applications : Primarily used in dietary supplements and research buffers, contrasting with the anhydride’s role as a synthetic intermediate .

L-Glutamic Acid Diethyl Ester Hydrochloride (CAS N/A)

Molecular Formula: C₉H₁₇NO₄·HCl Key Features:

  • Ester-protected derivative with ethyl groups on carboxylates.
  • Molecular weight: 239.7 g/mol, larger than the anhydride due to ester substituents .
  • Used in peptide synthesis to block carboxyl groups, preventing unwanted side reactions .

Comparison :

  • Solubility : More lipophilic than the anhydride, enabling solubility in organic solvents.
  • Stability : Stable at room temperature, unlike the anhydride requiring refrigeration .

L-Aspartic Acid Di-tert-butyl Ester Hydrochloride (CAS N/A)

Molecular Formula: C₁₂H₂₂NO₄·HCl Key Features:

  • Bulky tert-butyl esters protect carboxyl groups during solid-phase peptide synthesis.
  • Molecular weight: 295.8 g/mol, significantly larger than L-glutamic anhydride hydrochloride .

Comparison :

  • Steric Effects : tert-butyl groups hinder reactivity compared to the anhydride’s exposed electrophilic carbonyl carbons.
  • Applications: Used in neurological studies for controlled release of amino acids, unlike the anhydride’s direct coupling role .

L-Glutamine and L-Glutamic Acid Derivatives

  • L-Glutamine (CAS 56-85-9): A non-reactive amide derivative of glutamic acid. Unlike the anhydride, it participates in metabolic pathways (e.g., protein synthesis) without synthetic utility .
  • L-Glutamic Acid γ-Methyl Ester : Used in methotrexate analogs; methyl esters reduce polarity, contrasting with the anhydride’s high reactivity .

Structural and Functional Data Table

Compound Molecular Formula CAS Number Molecular Weight Key Features Applications Storage Conditions
This compound C₅H₈ClNO₃ 5165-15-1 165.57 g/mol Cyclic anhydride, reactive carbonyl groups Pharmaceutical intermediates 2–8°C
L-Glutamic Acid Hydrochloride C₅H₉NO₄·HCl 138-15-8 183.59 g/mol Crystalline, hydrogen-bonded network Nutritionals, buffers Room temperature
L-Glutamic Acid Diethyl Ester HCl C₉H₁₇NO₄·HCl N/A 239.7 g/mol Lipophilic, ester-protected Peptide synthesis Room temperature
L-Aspartic Acid Di-tert-butyl Ester HCl C₁₂H₂₂NO₄·HCl N/A 295.8 g/mol Steric protection, slow hydrolysis Neurological research -20°C

Key Research Findings

  • Reactivity : this compound’s cyclic structure facilitates nucleophilic attack, making it superior to ester derivatives in rapid peptide bond formation .
  • Stability : The anhydride’s sensitivity to moisture contrasts with the robust crystalline stability of L-glutamic acid hydrochloride, which retains integrity even at high humidity .
  • Synthetic Utility : Mixed anhydride methods (e.g., using isobutyl chloroformate) highlight the anhydride’s role in forming amide bonds, outperforming ester derivatives in yield and speed .

Q & A

Q. What are the optimized synthetic routes for L-Glutamic Anhydride Hydrochloride, and how do reaction conditions influence yield?

this compound is synthesized via dehydration of L-glutamic acid hydrochloride using agents like thionyl chloride or chlorosulfonic acid. Key factors include:

  • Dehydrating agent selection : Thionyl chloride is preferred for its efficiency in forming anhydride bonds .
  • Temperature control : Reactions are typically conducted under anhydrous conditions at 0–25°C to minimize side reactions.
  • Purification : Recrystallization from ethanol/water mixtures improves purity. Contradictions in molecular formulas (e.g., C₅H₈ClNO₄ in vs. C₅H₈ClNO₃ in ) suggest cross-referencing synthesis protocols and verifying products via mass spectrometry .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Temperature : Store at 2–8°C in a tightly sealed container to prevent hydrolysis .
  • Moisture control : Use desiccants in storage areas, as the compound is hygroscopic .
  • Light protection : Amber glass containers are recommended to avoid photodegradation .

Q. What spectroscopic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the anhydride ring structure and absence of free carboxylic acid groups.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1800 cm⁻¹ (C=O stretching of anhydride) and ~1550 cm⁻¹ (N–H bending) validate functional groups .
  • Mass Spectrometry (MS) : Resolves molecular formula discrepancies by confirming the exact mass .

Advanced Research Questions

Q. How can functionalized derivatives of this compound be synthesized for peptide coupling applications?

  • Esterification : React with alcohols (e.g., benzyl or methyl esters) to form protected intermediates, enhancing solubility and reactivity in peptide synthesis. For example, gamma-benzyl ester derivatives are synthesized under alkaline conditions .
  • Activation strategies : Use carbodiimides (e.g., DCC) to convert the anhydride into active esters for amide bond formation .

Q. What advanced analytical techniques resolve contradictions in reported physicochemical properties of this compound?

  • Terahertz Time-Domain Spectroscopy (THz-TDS) : Identifies unique absorption fingerprints in the terahertz range (0.5–3 THz) to differentiate between anhydride and acid forms .
  • X-ray crystallography : Determines crystal structure to validate anhydride ring geometry and hydrogen bonding patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects hydrolyzed byproducts (e.g., free glutamic acid) .

Q. How does this compound interact with nucleophiles in mechanistic studies?

  • Amine reactions : The anhydride reacts with primary amines (e.g., glycine methyl ester) to form peptide bonds via nucleophilic acyl substitution. Kinetic studies show pH-dependent reactivity, with optimal rates at pH 7–8 .
  • Hydrolysis pathways : Controlled hydrolysis in aqueous buffers regenerates L-glutamic acid, monitored via conductivity or pH titration .

Q. What safety protocols mitigate risks during large-scale synthesis or spill scenarios?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats. Consult glove compatibility charts (e.g., Ansell Chemical Resistance Guide) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors .

Methodological Guidance for Data Contradictions

  • Cross-referencing synthesis protocols : Compare CAS registry entries (e.g., 5165-15-1 in vs. 138-15-8 in ) to confirm compound identity.
  • Standardized characterization : Always pair synthetic yields with spectroscopic validation (e.g., NMR, MS) to address molecular formula conflicts .
  • Literature triangulation : Use databases like PubChem or Reaxys to reconcile conflicting data on stability, solubility, or reactivity.

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